5-isobutyl-6-methyl-2,3-dihydropyrazine
CAS No.: 15986-97-7
Cat. No.: VC21074001
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15986-97-7 |
---|---|
Molecular Formula | C9H16N2 |
Molecular Weight | 152.24 g/mol |
IUPAC Name | 5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine |
Standard InChI | InChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3 |
Standard InChI Key | VQJLOJIVKFBJCA-UHFFFAOYSA-N |
SMILES | CC1=NCCN=C1CC(C)C |
Canonical SMILES | CC1=NCCN=C1CC(C)C |
Introduction
Basic Identification and Structural Properties
5-Isobutyl-6-methyl-2,3-dihydropyrazine is a partially reduced pyrazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The compound features an isobutyl substituent at position 5 and a methyl group at position 6, with positions 2 and 3 being saturated (lacking double bonds) . This partial saturation differentiates it from fully aromatic pyrazine analogs and significantly influences its chemical behavior and reactivity patterns.
Molecular Identity and Classification
The compound possesses the following key identifiers:
Table 1: Basic Identification Parameters of 5-Isobutyl-6-methyl-2,3-dihydropyrazine
Parameter | Value |
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Chemical Formula | C₉H₁₆N₂ |
CAS Registry Number | 15986-97-7 |
IUPAC Name | 5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine |
Molecular Weight | 152.24 g/mol |
Standard InChI | InChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3 |
Standard InChIKey | VQJLOJIVKFBJCA-UHFFFAOYSA-N |
SMILES Notation | CC1=NCCN=C1CC(C)C |
PubChem Compound ID | 13416503 |
This heterocyclic compound belongs to the dihydropyrazine family, characterized by a partially saturated pyrazine core structure. The compound is also known by several synonym names including 2-methyl-3-(2-methyl-propyl)-5,6-dihydro-pyrazine, 2-isobutyl-3-methyl-5,6-dihydropyrazine, and 2-methyl-3-(2-methylpropyl)-5,6-dihydropyrazine .
Physical and Chemical Properties
Spectroscopic Characteristics
The spectroscopic profile of 5-isobutyl-6-methyl-2,3-dihydropyrazine is expected to show distinctive patterns:
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¹H NMR Spectroscopy: Characteristic signals would include the methyl protons of the isobutyl group (approximately δ 0.9-1.0 ppm), the methine proton of the isobutyl group (δ 1.8-2.0 ppm), the methylene protons adjacent to the ring (δ 2.3-2.5 ppm), the ring methylene protons at positions 2 and 3 (δ 3.2-3.5 ppm), and the methyl group at position 6 (δ 1.9-2.1 ppm).
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¹³C NMR Spectroscopy: Expected to show signals for the imine carbons (C=N) at approximately δ 160-170 ppm, while the saturated carbon atoms at positions 2 and 3 would appear at approximately δ 40-50 ppm.
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Mass Spectrometry: The molecular ion peak would appear at m/z 152, with fragmentation patterns likely showing loss of the isobutyl group and ring fragmentation.
Chemical Reactivity
The partially reduced nature of 5-isobutyl-6-methyl-2,3-dihydropyrazine influences its chemical behavior, making it generally more reactive than fully aromatic pyrazine analogs.
Oxidation Reactions
One of the most characteristic reactions of dihydropyrazines is their oxidation to form fully aromatic pyrazines. 5-Isobutyl-6-methyl-2,3-dihydropyrazine can undergo oxidation to form 5-isobutyl-6-methylpyrazine under various conditions:
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Aerial Oxidation: Slow oxidation can occur upon exposure to air, especially in the presence of light or elevated temperatures.
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Chemical Oxidation: Oxidizing agents such as MnO₂, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or hydrogen peroxide can facilitate the conversion to the aromatic pyrazine .
Nucleophilic Addition
The C=N bonds in 5-isobutyl-6-methyl-2,3-dihydropyrazine are susceptible to nucleophilic addition reactions, leading to further functionalized derivatives. Nucleophiles such as hydride donors, organometallic reagents, or amines can add to the imine carbons.
Ring Transformation Reactions
Under certain conditions, 5-isobutyl-6-methyl-2,3-dihydropyrazine may undergo ring transformation reactions:
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Ring Expansion: Treatment with certain reagents may lead to ring expansion to form seven-membered heterocycles.
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Ring Opening: Hydrolysis under acidic conditions can lead to ring opening, forming acyclic diamino compounds.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds provides valuable insights into the distinctive properties of 5-isobutyl-6-methyl-2,3-dihydropyrazine.
Table 3: Comparison of 5-Isobutyl-6-methyl-2,3-dihydropyrazine with Related Compounds
Structural Relationships
The structural relationships between 5-isobutyl-6-methyl-2,3-dihydropyrazine and its fully aromatic analogs offer insights into the chemical evolution of these compounds:
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Oxidation Pathway: 5-Isobutyl-6-methyl-2,3-dihydropyrazine can be considered a synthetic precursor or metabolic intermediate to fully aromatic pyrazines.
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Substitution Effects: The position and nature of substituents significantly influence the chemical and biological properties of these compounds. The isobutyl group, in particular, confers specific steric and electronic effects that distinguish these compounds from related pyrazines with different alkyl substituents.
Future Research Directions
Several research avenues remain unexplored for 5-isobutyl-6-methyl-2,3-dihydropyrazine:
Comprehensive Physical Characterization
Detailed physical property data (melting point, boiling point, solubility parameters, spectroscopic profiles) are needed to fully characterize this compound .
Optimized Synthetic Methodologies
Development of efficient, scalable, and stereoselective synthetic routes would enhance access to this compound for further studies.
Biological Activity Screening
Systematic evaluation of potential biological activities, including antimicrobial, antioxidant, and other pharmacological properties.
Structure-Activity Relationship Studies
Comparative studies with structurally related compounds to establish structure-activity relationships in various applications.
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